Mal-amido-PEG3-NHS ester is a specialized compound that serves as a linker in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs). This compound integrates a polyethylene glycol (PEG) unit with both a maleimide group and an N-hydroxysuccinimide (NHS) ester, facilitating its application in various biochemical contexts. The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, making it suitable for use in biological systems.
Mal-amido-PEG3-NHS ester is commercially available from several suppliers, including CD Bioparticles, MedChemExpress, and AxisPharm. These suppliers provide detailed specifications regarding the compound's purity, molecular weight, and storage conditions.
This compound is classified as a bioconjugate reagent due to its ability to form covalent bonds with biomolecules. It falls under the category of crosslinking agents used predominantly in protein chemistry and drug delivery systems.
The synthesis of Mal-amido-PEG3-NHS ester typically involves the reaction of maleimide-functionalized PEG with NHS ester derivatives. The process can be conducted under mild conditions to preserve the integrity of functional groups.
Mal-amido-PEG3-NHS ester consists of:
Mal-amido-PEG3-NHS ester participates in two primary reactions:
The mechanism involves two sequential steps:
The efficiency of these reactions can be influenced by factors such as pH, temperature, and concentration of reactants.
Mal-amido-PEG3-NHS ester has several scientific applications:
Maleimide-thiol conjugation via Michael addition represents the cornerstone reaction for Mal-amido-PEG₃-NHS ester applications. Solid-phase synthesis facilitates controlled conjugation by immobilizing either the maleimide-containing linker or the thiol-bearing molecule, minimizing side reactions and enabling stepwise purification. Key parameters include:
Recent studies demonstrate that incorporating a 10–20% molar excess of Mal-amido-PEG₃-NHS ester relative to immobilized thiols achieves >95% conjugation efficiency. This excess compensates for hydrolysis losses while avoiding non-specific binding [2] [4]. Real-time monitoring via UV spectroscopy (ε₃₀₈ ₙₘ = 620 M⁻¹cm⁻¹ for maleimide depletion) further optimizes reaction stoichiometry [8].
Table 1: Solid-Phase Conjugation Parameters for Maleimide-Thiol Reactions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 6.5–7.5 | Maximizes thiolate nucleophilicity; minimizes hydrolysis |
| Temperature | 4–25°C | Balances reaction rate and ring stability |
| Reaction Time | 30–60 minutes | Ensures completion without degradation |
| Maleimide Excess | 10–20% | Compensates for hydrolysis losses |
| Resin Type | PEGylated polystyrene | Enhances aqueous solubility and accessibility |
The NHS ester moiety of Mal-amido-PEG₃-NHS ester reacts selectively with primary amines (e.g., lysine ε-amines, N-termini) under mild aqueous conditions, forming stable amide bonds. Kinetic studies reveal:
Coupling efficiency is enhanced by:
Table 2: Reaction Kinetics of NHS Ester-Amine Coupling
| Condition | Effect on NHS Reactivity | Recommended Protocol |
|---|---|---|
| pH 7.0–7.5 | Optimal amine reactivity/hydrolysis balance | Phosphate or HEPES buffer |
| pH >8.5 | Competing hydrolysis and nucleophile reactions | Avoid; use pH 7.5 maximum |
| Temperature 0–4°C | Hydrolysis half-life extended to 60–90 minutes | Perform reactions on ice |
| Organic cosolvent | Maintains NHS ester solubility; slows hydrolysis | Use ≤20% dimethyl sulfoxide or dimethylacetamide |
The triethylene glycol spacer in Mal-amido-PEG₃-NHS ester (molecular weight: 455.42 g/mol; CAS: 2101206-45-3) critically modulates conjugate behavior:
Comparative studies indicate that PEG₃ outperforms shorter spacers (PEG₁–PEG₂) in solubility and shielding while avoiding the viscosity challenges associated with longer chains (PEG₂₄, 134.8 Å) [5] [6]. This balance makes PEG₃ ideal for conjugates requiring:
Table 3: Impact of Polyethylene Glycol Spacer Length on Conjugate Properties
| Spacer Length | Chain Atoms | Approx. Length (Å) | Solubility (mg/mL) | Steric Shielding |
|---|---|---|---|---|
| PEG₁ | 4 | 5.2 | 0.5–1.0 | Minimal |
| PEG₃ | 11 | 17.5 | 15–25 | Moderate |
| PEG₆ | 20 | 30.8 | 30–50 | High |
| PEG₂₄ | 118 | 134.8 | >100 | Excessive |
Synthesis and application of Mal-amido-PEG₃-NHS ester require sequential protection of maleimide and NHS groups due to their mutual reactivity:
Orthogonal strategies follow a sequence:
This approach achieves >85% overall yield for multi-step conjugations, critical for synthesizing homogeneous antibody-drug conjugates and diagnostic probes [5] [8].
Table 4: Orthogonal Protection Strategies for Mal-amido-PEG₃-NHS Ester
| Protection Strategy | Functional Group Protected | Deprotection Method | Recovery Yield |
|---|---|---|---|
| Furan cycloadduct | Maleimide | 60°C, 2 hours | 90–95% |
| tert-Butyloxycarbonyl | Amine | 50% trifluoroacetic acid | >95% |
| Azide | Amine | Phosphine reduction | 85–90% |
| Photocleavable nitrobenzyl | NHS ester | UV light (365 nm) | 80–85% |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1